3-Methylcoumarin

Description

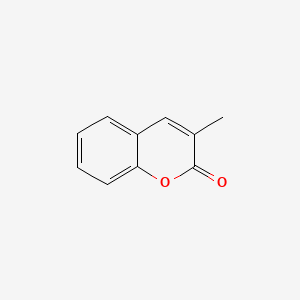

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIIJFZJKFXOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031385 | |

| Record name | 3-Methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-82-1, 1333-47-7 | |

| Record name | 3-Methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylcoumarin (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PCU0P29Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methylcoumarin and Its Derivatives

Classical and Modern Synthetic Approaches to the 3-Methylcoumarin (B74530) Nucleus

The construction of the this compound core can be achieved through several established and contemporary synthetic reactions. These methods often involve the formation of the heterocyclic ring system through condensation or cyclization reactions, with modifications and novel catalytic systems continually being developed to improve yields and expand the applicability of these transformations.

The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, has been effectively utilized in the synthesis of this compound derivatives. researchgate.netnrochemistry.com A notable approach involves the microwave-assisted Baylis-Hillman reaction of substituted salicylaldehydes with tert-butyl acrylate (B77674), catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). The resulting adducts undergo a one-pot cyclization and reduction mediated by hydrogen iodide to furnish 3-methylcoumarins in high yields. core.ac.uk This method offers a rapid and efficient route to the target compounds.

The reaction of salicylaldehyde (B1680747) with propionic anhydride (B1165640) in the presence of anhydrous potassium carbonate as a catalyst can also yield this compound. researchgate.net Microwave irradiation has been shown to significantly enhance the yield of this reaction compared to classical thermal conditions. researchgate.net Furthermore, 3-(halomethyl)coumarins, valuable intermediates for further derivatization, can be synthesized from the Baylis-Hillman adducts of salicylaldehydes. core.ac.uk

Table 1: Baylis-Hillman Reaction-Based Synthesis of this compound Derivatives

| Starting Material (Salicylaldehyde Derivative) | Reagent | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde | tert-Butyl acrylate | DABCO | Microwave, 150W, 30°C, 1h; then HI, Ac₂O, AcOH, reflux | This compound | Up to 94 | core.ac.uk |

| Substituted Salicylaldehydes | tert-Butyl acrylate | DABCO | Microwave; then HI, Ac₂O, AcOH, reflux | Substituted 3-Methylcoumarins | High | core.ac.uk |

| Salicylaldehyde | Propionic anhydride | K₂CO₃ | Microwave | This compound | 91-97 | researchgate.net |

| Salicylaldehyde | Propionic anhydride | K₂CO₃ | Thermal | This compound | 55 | researchgate.net |

The Pechmann and Perkin condensations are classical methods for coumarin (B35378) synthesis. researchgate.netwikipedia.org The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of 4-methylcoumarins, which are structurally related to this compound, phenols are condensed with ethyl acetoacetate. nih.govacs.org Various catalysts, including mineral acids, Lewis acids, and heterogeneous catalysts, have been employed to promote this reaction. nih.govnih.gov Solvent-free conditions and microwave irradiation have been utilized to develop more environmentally friendly protocols. nih.gov

The Perkin reaction, on the other hand, typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. researchgate.net While the classic Perkin reaction of salicylaldehyde with acetic anhydride primarily yields coumarin itself, modifications can be employed to introduce a methyl group at the 3-position. For instance, the reaction of salicylaldehyde with propionic anhydride can lead to the formation of this compound. researchgate.net

Table 2: Pechmann Condensation for Synthesis of Coumarin Derivatives

| Phenol Derivative | β-Ketoester | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol | Ethyl acetoacetate | Amberlyst-15 | Microwave, solvent-free | 4-Methylcoumarin | 43 | nih.gov |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Microwave, solvent-free | 7-Hydroxy-4-methylcoumarin | 97 | nih.gov |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110°C, solvent-free | 5,7-Dihydroxy-4-methylcoumarin | 88 | nih.govacs.org |

| Resorcinol | Ethyl acetoacetate | Sulfuric acid | - | 7-Hydroxy-4-methylcoumarin | 86 | nih.gov |

Thermal rearrangement reactions, such as the Claisen and Fries rearrangements, represent another avenue for the synthesis of coumarin derivatives. The Claisen rearrangement of allyl aryl ethers can lead to the formation of ortho-allyl phenols, which can then undergo cyclization to form coumarin structures. organic-chemistry.org Specifically, the nih.govnih.gov-sigmatropic rearrangement of an allyl phenyl ether can produce an intermediate that, upon further transformation, can yield a coumarin skeleton. researchgate.netrsc.org While this strategy is powerful for carbon-carbon bond formation, its direct application to the high-yield synthesis of this compound requires careful selection of substrates and reaction conditions. For instance, the Claisen rearrangement of 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one has been used to synthesize coumarin-annulated polycyclic heterocycles. mdpi.com

The Fries rearrangement of phenolic esters to hydroxy aryl ketones under Lewis acid catalysis is another classical reaction that can be adapted for coumarin synthesis. wikipedia.orgorganic-chemistry.org The rearrangement of an appropriate acyloxycoumarin precursor could potentially lead to a key intermediate for this compound synthesis. For example, the Fries rearrangement of 7-acetoxy-4-methylcoumarin (B160210) yields 8-acetyl-7-hydroxy-4-methylcoumarin, a precursor for more complex coumarins. However, the selectivity of the Fries rearrangement can be influenced by temperature and the choice of catalyst. wikipedia.org

Intramolecular cyclization reactions provide a powerful and often highly regioselective method for the construction of the coumarin ring system. One such approach involves the intramolecular Baylis-Hillman reaction of salicylaldehyde acrylate esters, which can be catalyzed by DABCO. core.ac.uk Another strategy is the tellurium-triggered cyclization of α-halocarboxylic acid esters of salicylaldehyde, which proceeds through the formation of a phenolate (B1203915) ester enolate.

More recent developments include the one-pot metal-free synthesis of 3-nitro-coumarins from aryl alkynoates using tert-butyl nitrite. This reaction proceeds via a radical-triggered cyclization and nitration cascade. Additionally, rhodium-catalyzed intramolecular cyclization of alkynylheteroaromatic substrates has been explored for the synthesis of fused heterocyclic systems, a strategy that could be adapted for coumarin synthesis.

One-pot syntheses have gained significant attention due to their efficiency, reduced waste generation, and operational simplicity. Several one-pot methods have been developed for the synthesis of 3-substituted coumarins. A notable example is the Knoevenagel condensation of o-hydroxyaryl aldehydes with acetonitriles in water, which provides a simple and efficient route to 3-cyanocoumarins and other 3-substituted derivatives. This method avoids the use of organic solvents and often results in high yields. researchgate.net

Another one-pot approach involves the three-component reaction of salicylaldehydes, ethyl cyanoacetate, and o-aminophenols or o-phenylenediamines in refluxing n-butanol, which can be performed without a catalyst to yield 3-heterocyclic coumarins. researchgate.net Additionally, a one-pot synthesis of 3,4-dihydrocoumarins has been developed via a C-H oxidation/conjugate addition/cyclization cascade reaction of 2-alkyl phenols and oxazolones. mdpi.com

Table 3: One-Pot Synthesis of 3-Substituted Coumarins

| Starting Materials | Catalyst/Medium | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Salicylaldehydes, Acetonitriles | Water | 3-Substituted Coumarins | High | researchgate.net |

| Salicylaldehydes, Ethyl cyanoacetate, o-Aminophenols | n-Butanol (reflux) | 3-Benzoxazolyl-coumarins | 40-79 | researchgate.net |

| 2-Alkyl phenols, Oxazolones | Ag₂O, p-Toluenesulfonic acid | 3,4-Dihydrocoumarins | 64-81 | mdpi.com |

Modern synthetic chemistry has increasingly turned to organocatalysis and transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules like this compound.

Organocatalytic Routes: Organocatalysis offers a metal-free approach to the asymmetric synthesis of coumarin derivatives. Chiral amines, thioureas, and squaramides have been employed as catalysts in various reactions. For instance, the allylic alkylation of 3-cyano-4-methylcoumarins with Morita-Baylis-Hillman (MBH) carbonates can be catalyzed by chiral cinchona alkaloid derivatives to produce functionalized coumarins with high enantioselectivity. rsc.org Organocatalytic cascade reactions have also been developed for the stereocontrolled functionalization of cyanocoumarins. researchgate.net

Transition Metal-Catalyzed Routes: Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have proven to be highly versatile in the synthesis of coumarins. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely used to introduce aryl and ethynyl (B1212043) groups at the C-3 position of the coumarin ring. nih.gov For example, 7-hydroxy-4-methylcoumarin can be functionalized with a phenyl ring at the C-3 position via a Suzuki-Miyaura coupling. nih.gov

Palladium-catalyzed dicarbonylation of 2-(1-hydroxyprop-2-ynyl)phenols affords 3-[(methoxycarbonyl)methyl]coumarins. scispace.com Copper-catalyzed reactions have also been employed, for instance, in the synthesis of 3-aminocoumarins. scispace.com These transition metal-catalyzed methods offer a broad scope for the synthesis of a wide array of 3-substituted coumarin derivatives. researchgate.net

Table 4: Transition Metal-Catalyzed Synthesis of 3-Substituted Coumarins

| Starting Material | Coupling Partner/Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-7-hydroxy-4-methylcoumarin | Phenylboronic acid | Pd catalyst | 7-Hydroxy-4-methyl-3-phenylcoumarin | Good | nih.gov |

| 2-(1-Hydroxyprop-2-ynyl)phenols | CO | PdI₂/KI | 3-[(Methoxycarbonyl)methyl]coumarins | 62-87 | scispace.com |

| 3-Bromocoumarin | Amides/Amines | Pd(dba)₂/Xantphos | 3-Aminocoumarins | - | scispace.com |

Regioselective Functionalization of the this compound Core

The this compound scaffold offers several positions for selective chemical modification. Functionalization can be directed at the methyl group, the pyrone ring, or the benzene (B151609) ring, enabling the synthesis of a diverse library of derivatives.

Strategies for Methyl Group Manipulation (e.g., Oxidation to Formyl Group)

The methyl group at the C-3 position is a key handle for introducing various functionalities. One of the primary transformations is its oxidation to a formyl group, which can then serve as a precursor for further reactions.

A notable method for this transformation is the oxidation using selenium dioxide (SeO₂). tandfonline.commendeley.com This reagent has been effectively used for the allylic oxidation of the methyl group in 3-methylcoumarins, yielding the corresponding coumarin-3-carbaldehydes. tandfonline.com Microwave-assisted selenium dioxide oxidation has been shown to significantly improve the yields compared to conventional heating methods. tandfonline.com The reaction typically involves refluxing the this compound with SeO₂ in a suitable solvent like dioxane. mendeley.com

Another critical strategy for manipulating the methyl group is through free-radical bromination to form 3-bromomethylcoumarin. acs.org This reaction is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under irradiation. numberanalytics.comwikipedia.org The resulting 3-bromomethylcoumarin is a versatile intermediate for introducing other functional groups via nucleophilic substitution.

| Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Selenium Dioxide (SeO₂) | Microwave irradiation | Improved yield over conventional heating | tandfonline.com |

| Selenium Dioxide (SeO₂) | Reflux in dioxane | Not specified | mendeley.com |

Introduction of Halogen, Hydroxyl, and Alkoxy Substituents

The introduction of halogen, hydroxyl, and alkoxy groups can be achieved at various positions on the this compound core, primarily on the benzene ring through electrophilic aromatic substitution. wikipedia.orgmsu.edu The position of substitution is directed by the existing substituents on the ring. msu.edu

Halogenation, such as bromination or chlorination, can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst like iron or aluminum trihalide. wikipedia.org For instance, bromination of a coumarin derivative can lead to the introduction of a bromine atom onto the aromatic ring. acs.org As mentioned previously, the methyl group can be halogenated using reagents like NBS to yield 3-halomethylcoumarins. acs.orgwikipedia.org

The direct introduction of hydroxyl and alkoxy groups onto an existing coumarin ring is less common. These functionalities are typically introduced by using substituted phenols or anisoles as starting materials in coumarin synthesis, such as the Pechmann or Knoevenagel condensations. nih.gov However, 3-alkoxymethylcoumarins can be synthesized from 3-cyanochromene via a novel intermediate, (Z)-2-phenylimino-3-alkoxymethylchromene, which is then converted to the desired coumarin. nih.gov

| Reagent | Position of Functionalization | Reaction Type | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 3-Methyl group | Free radical bromination | acs.orgwikipedia.org |

| Br₂ / Lewis Acid | Aromatic ring | Electrophilic aromatic substitution | wikipedia.org |

Amino and Nitrogen-Containing Group Functionalization

Amino groups and other nitrogen-containing moieties can be introduced onto the this compound skeleton through several synthetic routes. A common method involves the nitration of the coumarin ring, followed by the reduction of the nitro group to an amino group. organic-chemistry.org The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, and the subsequent reduction can be achieved with reagents like iron in the presence of an acid. organic-chemistry.org

Alternatively, the versatile 3-bromomethylcoumarin intermediate can be used to introduce nitrogen-containing groups. Nucleophilic substitution reactions with various amines can lead to the formation of the corresponding 3-(aminomethyl)coumarins. Furthermore, Schiff base derivatives can be synthesized by reacting formylated coumarins with primary amines. masterorganicchemistry.com

| Synthetic Strategy | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Nitration and Reduction | Substituted Coumarin | 1. HNO₃/H₂SO₄ 2. Fe/Acid | Amino-coumarin | organic-chemistry.org |

| Nucleophilic Substitution | 3-Bromomethylcoumarin | Amine | 3-(Aminomethyl)coumarin | |

| Schiff Base Formation | Formyl-coumarin | Primary Amine | Coumarin Schiff Base | masterorganicchemistry.com |

Acylation and Arylation at Specific Positions

Carbon-carbon bond formation at specific positions of the this compound core is essential for creating more complex derivatives. Acylation and arylation are two key transformations in this regard.

Acylation can be achieved via the Friedel-Crafts reaction, which involves the substitution of an acyl group onto the aromatic ring of the coumarin. chemguide.co.uk This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.uk The position of acylation is governed by the directing effects of the substituents already present on the benzene ring.

Arylation of the coumarin core, particularly at the C-3 or C-4 positions, is often accomplished through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method. wikipedia.orglibretexts.org For example, 3-halocoumarins can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield 3-arylcoumarins. researchgate.netkoreascience.kr The Heck reaction, which couples an unsaturated halide with an alkene, is another powerful tool for the arylation and vinylation of coumarins. wikipedia.orgyoutube.com Palladium-catalyzed oxidative Heck coupling reactions have been developed for the direct synthesis of 4-arylcoumarins from coumarins and arylboronic acids. organic-chemistry.org

| Reaction | Substrates | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | This compound + Acyl halide | Lewis Acid (e.g., AlCl₃) | Acylated this compound | chemguide.co.uk |

| Suzuki-Miyaura Coupling | 3-Halocoumarin + Arylboronic acid | Palladium catalyst + Base | 3-Arylcoumarin | researchgate.netkoreascience.kr |

| Heck Coupling | Coumarin + Arylboronic acid | Palladium catalyst + Ligand | 4-Arylcoumarin | organic-chemistry.org |

Mechanistic Investigations of this compound Synthetic Reactions

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions and expanding the scope of these methodologies.

Kinetic Studies of Acid-Promoted Cyclization

The Pechmann condensation is a classic and widely used acid-catalyzed reaction for the synthesis of coumarins, including this compound, from a phenol and a β-ketoester. researchgate.net The reaction mechanism is generally understood to proceed through several key steps. Initially, under acidic conditions, a transesterification occurs between the phenol and the β-ketoester. researchgate.net This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated carbonyl group attacks the ortho position of the phenol ring to form a new ring. The final step is a dehydration of the resulting alcohol to form the coumarin double bond. researchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanism in detail. masterorganicchemistry.com These studies have explored various possible reaction pathways and have suggested that the reaction proceeds through the oxo-form rather than the enolic-form of the intermediate. researchgate.net Kinetic investigations have also been performed, for example, on the Pechmann condensation over solid acid catalysts like ZnO supported on sulfated zirconia. These studies have provided insights into the reaction order and the roles of different acid sites (Lewis and Brønsted) in the catalytic process.

Nucleophilic Addition and Substitution Mechanisms

The synthesis of this compound and its derivatives frequently employs nucleophilic addition and substitution reactions, which are fundamental to the construction and functionalization of the coumarin core. These mechanisms involve the attack of a nucleophile on an electrophilic center, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

A common strategy involves the Michael addition, a type of conjugate addition, to an α,β-unsaturated carbonyl system within a coumarin precursor. For instance, the enantioselective Michael addition of cyclic 1,3-dicarbonyl compounds, such as 4-hydroxycoumarins, to enones can be catalyzed by organocatalysts. nih.gov Similarly, the synthesis of 2,3-dihydrofurocoumarins has been achieved through an enantioselective Michael addition of 4-hydroxycoumarins to β-nitrostyrenes, followed by intramolecular cyclization. nih.gov Another approach involves a three-component reaction where a 7-hydroxy coumarin derivative undergoes a Michael addition with a dialkyl acetylenedicarboxylate, which can then react with an aldehyde. scielo.br This reaction's success is dependent on the electronic nature of the aldehyde, with electron-withdrawing groups favoring the formation of the three-component product. scielo.br

Nucleophilic substitution is another key mechanism. The synthesis of functionalized coumarins can be achieved through the allylic alkylation of 3-cyano-4-methylcoumarins with Morita–Baylis–Hillman (MBH) carbonates. nih.gov In this reaction, a catalyst activates the MBH substrate and also acts as a base to generate a dienolate from the coumarin, which then undergoes nucleophilic substitution. nih.gov The synthesis of cyclopropa[c]coumarins has been described via a conjugated addition of an ylide (formed from tert-butyl 2-bromoacetate) to a coumarin, followed by an intramolecular nucleophilic substitution. nih.gov Additionally, 3-bromoacetylcoumarin serves as a versatile substrate for various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. researchgate.net

The reactivity of 3-acylcoumarins has been extensively studied, where the C4 position can act as an electrophile. acgpubs.org These compounds can undergo 1,2-addition reactions with various reagents. researchgate.net For example, the reaction of 3-acetylcoumarin (B160212) with phosphor reagents can lead to the formation of different heterocyclic systems. researchgate.net

Table 1: Examples of Nucleophilic Addition and Substitution in Coumarin Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Ref |

| Michael Addition | 4-Hydroxycoumarin, β-Nitrostyrene | Squaramide catalyst | 2,3-Dihydrofurocoumarin | nih.gov |

| Michael Addition | 7-Hydroxy-4-alkyl coumarin, Dialkyl acetylenedicarboxylate, Aromatic aldehyde | NEt₃ | O-substituted coumarin derivative | scielo.br |

| Allylic Alkylation | 3-Cyano-4-methylcoumarin, Morita–Baylis–Hillman carbonate | (DHQ)₂PYR | Functionalized coumarin | nih.gov |

| Conjugate Addition/Nucleophilic Substitution | Coumarin, tert-Butyl 2-bromoacetate | (DHQ)₂PYR, Cs₂CO₃ | Cyclopropa[c]coumarin | nih.gov |

| Nucleophilic Substitution | 3-Bromoacetylcoumarin, Various nucleophiles | - | Substituted 3-acetylcoumarins | researchgate.net |

Radical-Mediated Reaction Pathways

Radical-mediated reactions have emerged as powerful tools for the synthesis and functionalization of this compound and its derivatives, offering alternative pathways to traditional methods, often under mild and neutral conditions. rsc.org These reactions involve the generation of highly reactive radical species that can participate in C-C bond formation and other transformations.

One notable example is the silver-mediated radical cyclization of alkynoates and α-keto acids, which leads to the formation of coumarins through a cascade of double C-C bond formation. nih.gov The use of radical scavengers like TEMPO (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl) has been instrumental in confirming the radical nature of certain C-3 functionalization reactions of coumarins. frontiersin.org

Photoredox catalysis has become a prominent strategy for initiating radical reactions. For instance, the direct C-3 difluoromethylation of coumarins can be achieved using a phosphorane reagent and an organic dye like Erythrosin B under light irradiation. frontiersin.org Similarly, a photocatalytic C-3 functionalization to introduce a monofluoromethyl group has been developed using a Ru(II) catalyst. frontiersin.org The direct alkylation at the C-3 position of coumarins has also been accomplished using a photochemical strategy involving an electron donor-acceptor mechanism. frontiersin.org

Xanthate-based radical addition processes provide a metal-free method for constructing C-C bonds. rsc.org This approach has been utilized for the direct substitution of an unactivated vinylic C-H bond at the C-3 position of flavones, a related class of compounds, by an alkyl group under neutral conditions. rsc.org Furthermore, a thiol-mediated radical reaction has been employed for the regioselective synthesis of dihydropyranocoumarins and dihydrofurocoumarins. rsc.org

The homodimerization of 3-acetylcoumarin derivatives under ultrasound irradiation is another process hypothesized to occur through the formation of radical species initiated by cavitation. mdpi.com Theoretical calculations have suggested that a radical mechanism is more favorable for the formation of these dimers. mdpi.com

Table 2: Overview of Radical-Mediated Reactions in Coumarin Synthesis

| Reaction Type | Key Reagents/Catalysts | Transformation | Product Type | Ref |

| Radical Cyclization | Silver nitrate | Cascade double C-C bond formation | Coumarins | nih.gov |

| Photoredox Catalysis | PPh₃(CF₂H)₂, Erythrosin B | C-3 difluoromethylation | 3-Difluoromethylcoumarin | frontiersin.org |

| Photoredox Catalysis | Ru(II) catalyst, Benzotriazolium triflate | C-3 monofluoromethylation | 3-Monofluoromethylcoumarin | frontiersin.org |

| Photochemical Alkylation | Electron donor-acceptor strategy | C-3 alkylation | 3-Alkylated coumarins | frontiersin.org |

| Thiol-Mediated Radical Reaction | Thiophenol, AIBN | Cyclization | Dihydropyranocoumarins/Dihydrofurocoumarins | rsc.org |

| Ultrasound-Induced Homodimerization | Zinc, Chloroacetic anhydride | Dimerization | Biscoumarin | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides detailed information about the atomic connectivity and electronic environment within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR techniques, are indispensable for confirming the structure of this compound.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments through chemical shifts and coupling constants. While specific ¹H NMR data for this compound itself is not directly detailed in the provided search snippets, related coumarin derivatives offer insights into expected signal patterns. For instance, in studies of similar coumarin compounds, aromatic protons typically appear in the δ 6.9-8.7 ppm range, while methyl protons are observed as singlets in the δ 2.2-2.5 ppm region aip.orgresearchgate.netresearchgate.netresearchgate.net. The proton at the C-4 position of the coumarin ring, adjacent to the methyl group in this compound, would be expected to resonate in a characteristic region, often as a singlet or a doublet depending on substituents. The methyl group protons at the 3-position are expected to appear as a singlet.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbons in this compound are influenced by their hybridization and electronic environment. Generally, sp² hybridized carbons in aromatic and vinylic systems resonate in the δ 100-200 ppm range, with carbonyl carbons (C=O) typically appearing around δ 160-170 ppm libretexts.org. The methyl carbon (CH₃) at the 3-position is expected to resonate in the aliphatic region, typically around δ 20-30 ppm aip.orgresearchgate.net. The carbons of the coumarin core, including the lactone carbonyl, C-2, C-3, C-4, and the aromatic carbons, will exhibit characteristic chemical shifts that help confirm the compound's structure researchgate.netresearchgate.netrsc.org.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are vital for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This technique establishes ¹H-¹H coupling correlations, helping to identify adjacent protons. For this compound, COSY would confirm the connectivity between protons on the aromatic ring and any protons on substituents mdpi.comscispace.comconicet.gov.arustc.edu.cn.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached, providing direct ¹H-¹³C one-bond correlations mdpi.comscispace.comconicet.gov.arustc.edu.cn. This is essential for assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing longer-range correlations (two or three bonds) between protons and carbons. This technique is particularly useful for confirming the position of substituents, such as the methyl group at the 3-position, by correlating its protons to carbons in the coumarin ring system mdpi.comscispace.comconicet.gov.arustc.edu.cnresearchgate.netmdpi.com. For this compound, HMBC would be used to confirm the methyl group's attachment to C-3 by observing correlations between the methyl protons and carbons like C-2, C-3, and C-4 of the coumarin core.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The carbonyl group (C=O) of the lactone ring is a prominent feature, typically appearing as a strong absorption in the range of 1700-1750 cm⁻¹ aip.orgrsc.org. The C=C stretching vibrations of the coumarin ring system are usually observed in the 1600-1650 cm⁻¹ region aip.org. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the methyl group would appear slightly lower, around 2900-3000 cm⁻¹ aip.orgresearchgate.net. The C-O stretching vibrations of the ester linkage are also significant, typically found in the 1000-1300 cm⁻¹ range aip.org.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that are Raman-active. Similar functional groups will show characteristic bands. For coumarin derivatives, Raman spectra often show strong bands associated with C=C stretching and ring vibrations researchgate.netresearchgate.netspectroscopyonline.com. The C=O stretching vibration is also typically observed. The methyl group's vibrations will also be present.

Data Table: Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group / Vibration | Expected Range (cm⁻¹) | Observed for Related Coumarins (cm⁻¹) |

| C=O (Lactone Carbonyl) | 1700-1750 | 1715 rsc.org, 1604-1635 aip.org |

| C=C (Ring) | 1600-1650 | 1619 rsc.org, 1581-1496 aip.org |

| C-O (Ester) | 1000-1300 | 1225, 1331, 1310 aip.org |

| C-H (Aromatic) | 3000-3100 | Observed in various ranges researchgate.netrsc.org |

| C-H (Aliphatic, Methyl) | 2900-3000 | Observed in various ranges aip.orgrsc.org |

Note: Specific experimental data for this compound is not directly available in all snippets; values are representative of related coumarin structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. Coumarin derivatives typically exhibit strong absorption in the UV region due to their conjugated π-electron systems.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is a soft ionization technique widely used for the analysis of biomolecules and polymers, but it can also be applied to smaller organic molecules, often in specific contexts or as part of complex mixture analysis. While direct analysis of this compound using MALDI-TOF MS is not prominently featured in the provided literature, coumarin derivatives themselves have been explored as matrices for MALDI-MS analysis of other analytes, such as DNA and hydrophobic compounds mdpi.com. In other research, MALDI-TOF MS has been employed to characterize complex molecules incorporating coumarin moieties, such as co-oligomers or metal-substituted phthalocyanines scispace.commdpi.com. The technique involves co-crystallizing the analyte with a matrix compound that absorbs laser energy, facilitating ionization and desorption of the analyte into the gas phase for time-of-flight mass analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of compounds in complex matrices. LC-QTOF-MS (Quadrupole Time-of-Flight) offers high mass accuracy, similar to HRMS.

LC-MS/MS methods have been developed for the analysis of coumarin and its derivatives in various samples, including tobacco mdpi.comchromatographyonline.comcoresta.org, food researchgate.net, and biological matrices vulcanchem.com. These methods typically employ reversed-phase HPLC with C18 columns and mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid vulcanchem.comresearchgate.netscirp.org. Detection is commonly performed using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative modes mdpi.comchromatographyonline.comcoresta.org.

For this compound, LC-MS/MS (ESI+) has been reported to detect the [M+H]⁺ ion at m/z 161.1 vulcanchem.com. LC-MS/MS allows for structural elucidation through fragmentation analysis. While detailed fragmentation pathways specifically for this compound are not exhaustively provided, general coumarin fragmentation involves the loss of CO₂ (44 Da) and subsequent fragments mdpi.com. For instance, coumarin fragments at m/z 103 and 91 have been observed researchgate.netmdpi.com. LC-QTOF-MS/MS has also been utilized, with studies identifying this compound via its mass and fragmentation patterns researchgate.net. The sensitivity of LC-MS/MS methods is often high, with reported limits of quantification (LOQ) for coumarin in cigarette smoke at 11 ng/cigarette coresta.org and for other coumarins in biological matrices at low ng/mL levels vulcanchem.comscirp.org.

Table 3.6.1: Liquid Chromatography-Mass Spectrometry Data for this compound

| Technique | Ionization | Ion Type | m/z | Fragmentation Pathway (Proposed) | Citation |

| UPLC-MS/MS | ESI+ | [M+H]⁺ | 161.1 | - | vulcanchem.com |

| LC-QTOF-MS/MS | ESI⁻ | [M-H]⁻ | 161.0244 | Possible fragments: ~133, ~103, ~91 | researchgate.net |

| LC-MS/MS | ESI+ | [M+H]⁺ | 147 | Loss of CO₂ (44 Da) → m/z 103; Loss of HC (13 Da) → m/z 91 | mdpi.com |

X-Ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about bond lengths, bond angles, molecular conformation, and crystal packing. For this compound, single-crystal X-ray diffraction studies have confirmed its crystalline structure. One report indicates that this compound crystallizes in a monoclinic system with the space group P2₁/c vulcanchem.com. This information is crucial for understanding intermolecular interactions, solid-state stability, and potential polymorphic forms. While specific unit cell parameters were not detailed in the provided snippets, the determination of the space group and crystal system offers fundamental insights into the molecule's solid-state architecture.

Table 3.7.1: X-Ray Diffraction Crystal Data for this compound

| Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | Notes | Citation |

| Monoclinic | P2₁/c | Not specified | Confirms crystal packing and symmetry. | vulcanchem.com |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements (carbon, hydrogen, oxygen, nitrogen, etc.). For this compound (C₁₀H₈O₂), elemental analysis confirms its composition by verifying the experimentally determined percentages of carbon, hydrogen, and oxygen against theoretical values.

The theoretical elemental composition for this compound (Molar Mass = 160.17 g/mol ) is:

Carbon (C): (10 × 12.011) / 160.17 × 100% = 74.97%

Hydrogen (H): (8 × 1.008) / 160.17 × 100% = 5.04%

Oxygen (O): (2 × 15.999) / 160.17 × 100% = 19.98%

Elemental analysis results that closely match these theoretical percentages provide strong evidence for the purity and correct structural assignment of the synthesized or isolated compound. While specific elemental analysis results for this compound were not explicitly provided in the search results, it is a standard confirmation technique for organic compounds. Purity of commercial samples is often stated to be greater than 99% vulcanchem.comkarger.com.

Table 3.8.1: Theoretical Elemental Analysis for this compound (C₁₀H₈O₂)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 74.97 |

| Hydrogen (H) | 5.04 |

| Oxygen (O) | 19.98 |

Significance of the 3 Methylcoumarin Scaffold in Academic Inquiry

The coumarin (B35378) scaffold, characterized by its benzo-α-pyrone structure, is widely recognized for its versatility and broad biological activities nih.govfrontiersin.orgresearchgate.net. The incorporation of a methyl group at the 3-position, as seen in 3-methylcoumarin (B74530), further enhances its utility and research interest. This specific substitution pattern contributes to the scaffold's electronic properties and reactivity, making it a valuable subject for detailed investigation.

The significance of the this compound scaffold is multifaceted:

"Privileged Structure" in Drug Discovery: Coumarins are considered privileged structures due to their ability to interact with multiple biological targets, leading to a wide array of pharmacological effects. This makes them excellent starting points for the design of new therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders nih.govatlantis-press.comfrontiersin.orgresearchgate.netmdpi.comontosight.airesearchgate.net.

Fluorescent Properties: this compound and many of its derivatives exhibit fluorescence, a property extensively exploited in biochemical research. They serve as fluorescent probes, labels, and reporters in assays, enabling the visualization and quantification of biological processes ontosight.aiontosight.ainih.govaip.org.

Synthetic Versatility: The coumarin nucleus is amenable to a wide range of chemical modifications. The 3-methyl substitution can be a starting point for further functionalization, allowing chemists to synthesize diverse libraries of compounds with fine-tuned properties for specific applications nih.govscispace.com.

Foundation for Advanced Materials: The photophysical characteristics of coumarin derivatives also find applications in materials science, contributing to the development of fluorescent dyes, laser dyes, and components for smart materials and sensors nih.govaip.orgspecificpolymers.com.

Overview of Key Research Disciplines Pertaining to 3 Methylcoumarin

The diverse properties and potential applications of 3-methylcoumarin (B74530) and its derivatives have fostered significant research across several key scientific disciplines:

Organic Synthesis: This discipline is central to creating new coumarin (B35378) derivatives. Researchers focus on developing efficient, selective, and sustainable synthetic routes, often employing modern techniques like microwave irradiation, catalysis, and green chemistry principles to achieve high yields and reduce environmental impact nih.govresearchgate.netscispace.commdpi.comrsc.org.

Medicinal Chemistry and Pharmacology: A primary focus is on elucidating the biological activities of coumarin derivatives. Studies investigate their potential as anti-inflammatory, antimicrobial, antioxidant, anticancer, and psychotropic agents, aiming to discover new drug leads for various therapeutic areas nih.govatlantis-press.comresearchgate.netontosight.aiontosight.aiprimescholars.comresearchgate.net.

Biochemistry and Biophysics: The fluorescent nature of many coumarin derivatives, including those related to this compound, makes them invaluable tools. They are used as fluorescent probes to study enzyme kinetics, protein-ligand interactions, and cellular processes ontosight.aiontosight.ainih.gov.

Materials Science: The unique optical properties of coumarins are harnessed in materials science for applications such as fluorescent dyes, optical sensors, and components in advanced functional materials nih.govaip.orgspecificpolymers.com.

Photochemistry and Photophysics: This area explores the interaction of coumarin derivatives with light. Research includes characterizing their absorption and emission spectra, quantum yields, and photochemical reactivity, which is critical for applications like photolabile protecting groups and bioimaging nih.govaip.orgacs.org.

Compound Name Table

| Common Name | IUPAC Name / Other Identifiers |

| This compound | 3-methylchromen-2-one |

| Coumarin | 2H-1-benzopyran-2-one |

| mBhc | 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl |

| 4-Methylcoumarin | 4-methylchromen-2-one |

| 7-Mercapto-4-methyl coumarin (MMC) | 7-sulfanyl-4-methyl-2H-chromen-2-one |

| 3-Phenylcoumarins | Derivatives with a phenyl group at the 3-position of the coumarin scaffold |

| 4-Hydroxy-3-methylcoumarin | 3-methyl-4-hydroxycoumarin |

Computational and Theoretical Studies on 3 Methylcoumarin

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various properties, including molecular geometry, vibrational frequencies, electronic transitions, and frontier molecular orbitals, which are crucial for understanding a molecule's reactivity and spectroscopic signatures.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that dictate a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into a molecule's stability, charge transfer characteristics, and potential for absorption of electromagnetic radiation, particularly in the UV-Visible spectrum plos.orgresearchgate.netreddit.com. Studies on coumarin (B35378) derivatives, employing DFT methods, consistently analyze these frontier orbitals to understand electronic properties and potential reactivity plos.orgresearchgate.netdergipark.org.trej-chem.org. While specific HOMO-LUMO gap values for This compound (B74530) are not explicitly detailed in the reviewed literature snippets, the methodology highlights the significance of this analysis for predicting electronic transitions and chemical activity plos.orgresearchgate.netreddit.com. The distribution of electron density within these orbitals, often visualized through molecular orbital plots, helps in identifying regions prone to electrophilic or nucleophilic attack ej-chem.org.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are instrumental in predicting and interpreting spectroscopic data, allowing for a comprehensive understanding of molecular vibrations and electronic transitions.

Infrared (IR) and Raman Spectroscopy: DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to predict vibrational frequencies and intensities for IR and Raman spectra plos.orgresearchgate.netijcrar.comijres.orguc.ptfaccts.deacs.org. These theoretical predictions are typically compared with experimental spectra, and good agreement is generally observed, aiding in the assignment of specific vibrational modes, such as C-H stretching and bending, and skeletal vibrations plos.orgijcrar.comijres.orguc.pt. For instance, studies on coumarin derivatives have successfully assigned specific methyl group vibrations, like asymmetric stretching around 2900 cm⁻¹ plos.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method plos.orgijres.orgnih.govnanoient.orgconicet.gov.arnih.govpan.olsztyn.pl. By optimizing molecular geometries and calculating shielding tensors, theoretical NMR spectra can be generated, which are then compared with experimental data to confirm structural assignments. Various DFT functionals and basis sets have been evaluated for their accuracy in predicting these chemical shifts nih.govnih.gov.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict electronic absorption spectra and identify the nature of electronic transitions responsible for UV-Vis absorption bands researchgate.netacs.orgnih.govej-chem.orgresearchgate.net. Studies indicate that TD-DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict absorption maxima and assign them to transitions between frontier molecular orbitals (HOMO-LUMO) researchgate.netnih.govej-chem.org. While theoretical values may sometimes underestimate experimental wavelengths, the method provides valuable insights into the electronic transitions governing a molecule's optical properties nih.govej-chem.org.

Energetic and Geometrical Optimization of Structures

The optimization of molecular geometry is a fundamental step in DFT calculations, aiming to find the lowest energy conformation of a molecule. This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles plos.orgijcrar.comijres.orguc.ptacs.orgmaterialsciencejournal.org. Commonly used methods for optimization include the B3LYP functional paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) plos.orgijcrar.comuc.ptacs.org. The optimized geometries serve as the basis for subsequent calculations, including vibrational frequency analysis, where the agreement between calculated and experimental frequencies validates the chosen computational approach plos.orgijcrar.comuc.pt. Natural Bond Orbital (NBO) analysis is also frequently performed alongside geometry optimization to understand intramolecular charge transfer and hyperconjugative interactions, contributing to molecular stability plos.orgresearchgate.netdergipark.org.tr.

Table 1: Common DFT Methodologies and Basis Sets Used for Coumarin Derivatives

| Property Studied | DFT Functional | Basis Set | Key References |

| Electronic Structure, HOMO-LUMO | B3LYP | 6-31G(d,p) | researchgate.netreddit.comdergipark.org.tr |

| B3LYP | 6-311++G(d,p) | plos.orgniscpr.res.in | |

| B3LYP | 6-311G | dergipark.org.trijres.org | |

| IR/Raman Spectra | B3LYP | 6-31G(d,p) | researchgate.netijcrar.comuc.pt |

| B3LYP | 6-311++G(d,p) | plos.orgijcrar.com | |

| B3LYP | 6-311G | dergipark.org.trijres.org | |

| NMR Chemical Shifts | B3LYP/GIAO | 6-31G(d) | nih.gov |

| B3LYP/GIAO | 6-311++G(d,p) | plos.orgnih.govconicet.gov.ar | |

| B3LYP/GIAO | 6-311+G(2d,p) | nih.govconicet.gov.ar | |

| UV-Vis Spectra (TD-DFT) | B3LYP | 6-311+G(d,p) | acs.orgnih.govej-chem.org |

| Geometrical Optimization | B3LYP | 6-31G(d) | plos.org |

| B3LYP | 6-31G(d,p) | ijcrar.comuc.pt | |

| B3LYP | 6-311++G(d,p) | ijcrar.commaterialsciencejournal.org | |

| B3LYP | 6-311G** | dergipark.org.trijres.org |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, stability, and dynamic processes. While MD simulations are extensively applied to understand the interactions and conformational dynamics of proteins with ligands, including coumarin derivatives plos.orgnih.govtandfonline.commdpi.comnih.gov, direct studies focusing specifically on the conformational landscape of this compound itself through MD simulations are not prominently detailed in the provided search results. The MD simulations found are primarily in the context of protein-ligand binding, assessing the stability of complex systems and conformational changes in the protein upon ligand binding plos.orgnih.govtandfonline.comnih.gov.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein, thereby estimating binding affinity and identifying key interaction sites. This technique is widely applied in drug discovery to screen potential drug candidates and understand their mechanisms of action.

Coumarin derivatives have been extensively studied using molecular docking against various biological targets, including enzymes like Human Serum Albumin (HSA), monoamine oxidases (MAO-B), alpha-glucosidase, alpha-amylase, and viral proteins plos.orgej-chem.orgtandfonline.commdpi.comnih.govonlinejbs.comresearchgate.netnih.govderpharmachemica.commdpi.comujpronline.com. These studies aim to elucidate binding modes, identify critical amino acid residues involved in interactions, and predict binding energies.

Binding Energy and Interaction Analysis

Molecular docking studies of coumarin derivatives often reveal interactions mediated by hydrogen bonds, hydrophobic forces, and van der Waals forces with specific amino acid residues in the target protein's active site plos.orgtandfonline.comnih.govresearchgate.netderpharmachemica.com.

Binding Energies: Docking scores, representing estimated binding affinities, typically range from -5.1 to -7.3 kcal/mol for various coumarin derivatives targeting different enzymes ej-chem.orgonlinejbs.comresearchgate.netnih.govderpharmachemica.com. For instance, studies on MAO-B inhibition report affinity energies around -7.6 kcal/mol for 3-phenylcoumarin (B1362560) researchgate.netmdpi.com. Specific coumarin derivatives have shown strong binding affinities, such as -7.32 kcal/mol for compound 11 against CYP51 ej-chem.org.

Interaction Analysis: Molecular docking reveals that coumarin derivatives can interact with key residues. For example, interactions with Trp63 and Trp108 of Hen Egg White Lysozyme (HEWL) have been observed, with Trp108 being crucial for binding tandfonline.com. In the context of MRP1 inhibition, a coumarin derivative (Lig. No. 4) formed hydrogen bonds with residues like GLN713, LYS684, GLY683, CYS682 in NBD1 and GLY1432, GLY771, SER769, GLN1374 in NBD2, overlapping with ATP binding sites nih.gov. Similarly, docking studies against MAO-B highlight interactions of the phenyl ring with Tyr398 and Tyr435, and hydrogen bonding between the cyclic ester oxygen and Cys172 researchgate.net.

These computational approaches provide a strong foundation for understanding the molecular behavior and potential applications of this compound and its derivatives, guiding further experimental investigations.

List of Compounds Mentioned:

this compound (3-MC)

3-Phenylcoumarin

Trans-6-styrylcoumarin

3-(3′-bromophenyl)-6-methylcoumarin

7-Hydroxycoumarin (7-HC)

4-Methyl-7-hydroxycoumarin (4-Me-7-HC)

3-Cyano-4-methylcoumarin

6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one

7-Amino-4-trifluoromethyl coumarin

Coumarin-oxadiazole hybrids

Coumarin-based 1,3-oxazine derivatives

Human Serum Albumin (HSA)

Monoamine Oxidase B (MAO-B)

Alpha-glucosidase

Alpha-amylase

Multidrug-resistance-associated protein 1 (MRP1)

Cytochrome P450 51 (CYP51)

SARS-CoV-2 targets (Main Protease, NSP10/NSP16-Methyltransferase, Phosphatase, Endoribonuclease)

Mechanistic Investigations of 3 Methylcoumarin S Biological Activities

Antioxidant Mechanisms of Action

3-Methylcoumarin (B74530) exhibits a multifaceted approach to combating oxidative stress, engaging in direct radical scavenging and influencing endogenous antioxidant systems. Its efficacy is attributed to several key mechanisms, which are detailed below.

Free Radical Scavenging Pathways (ABTS, DPPH, Galvinoxyl Assays)

Studies employing standard antioxidant assays such as ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt), DPPH (2,2-diphenyl-1-picrylhydrazyl), and galvinoxyl have demonstrated this compound's potent radical scavenging capabilities. For instance, in one study, this compound (referred to as Compound 3) exhibited superior antioxidant activity compared to Trolox, a Vitamin E analogue, across these assays. Specifically, its EC50 values were recorded as 39.98 μM against ABTS•+, 150.99 μM against DPPH, and 13.19 μM against galvinoxyl radicals encyclopedia.pubuv.mx. These findings highlight the compound's ability to effectively neutralize various free radicals. Another study indicated that 7,8-dihydroxy-4-methylcoumarin (B1670369) (HMD), a related compound, showed even greater activity, with EC50 values of 39.98 μM for ABTS•+, 150.99 μM for DPPH, and 13.19 μM for galvinoxyl radicals, surpassing Trolox in DPPH and galvinoxyl assays rsc.org.

Data Table 1: Radical Scavenging Activity of Coumarin (B35378) Derivatives

| Compound | ABTS EC50 (μM) | DPPH EC50 (μM) | Galvinoxyl EC50 (μM) | Reference |

| This compound (Compound 3) | 39.98 ± 4.14 | 150.99 ± 18.84 | 13.19 ± 2.76 | encyclopedia.pubuv.mx |

| Trolox (Standard) | 83.50 ± 3.07 | 243.39 ± 9.14 | 20.86 ± 3.75 | encyclopedia.pubuv.mx |

| 7,8-dihydroxy-4-methylcoumarin (HMD) | 39.98 ± 4.14 | 150.99 ± 18.84 | 13.19 ± 2.76 | rsc.org |

Single Electron Transfer (SET) Mechanisms

The Single Electron Transfer (SET) mechanism is a key pathway through which antioxidants neutralize free radicals. This process involves the transfer of an electron from the antioxidant to the radical species, forming a radical cation of the antioxidant and a reduced radical. Theoretical studies suggest that coumarin derivatives can participate in SET mechanisms, particularly in polar media researchgate.netwalisongo.ac.id. The propensity for SET is influenced by factors such as ionization potential and electron-donating substituents on the coumarin ring nih.gov. While specific quantitative data for this compound's direct involvement in SET pathways is limited in the provided snippets, related coumarin structures have been analyzed for their potential to donate electrons, with electron-donating groups enhancing this activity nih.gov.

Hydrogen Transfer (HT) Mechanisms

Hydrogen Transfer (HT), also known as Hydrogen Atom Transfer (HAT), is another primary mechanism where an antioxidant donates a hydrogen atom to a free radical, stabilizing it. This process is often characterized by the Bond Dissociation Enthalpy (BDE) of the O-H bond researchgate.netnih.gov. Research indicates that certain positions on the coumarin ring, such as positions 4, 7, and 8, are likely involved in the HT mechanism for some coumarin derivatives nih.gov. Theoretical studies on coumarin-chalcone hybrids suggest that the HAT mechanism is a significant contributor to their antioxidant protection, particularly in non-polar phases researchgate.net. For this compound itself, specific details on which hydrogen atoms are preferentially transferred are not explicitly detailed, but the presence of hydroxyl groups on related coumarins is noted as crucial for HT activity rsc.orgnih.gov.

Radical Adduct Formation (RAF) Pathways

Radical Adduct Formation (RAF) involves the direct addition of a radical to the antioxidant molecule, forming a more stable adduct. Theoretical investigations have explored the RAF pathways for coumarin derivatives, considering various positions on the molecule as potential sites for radical attack nih.govnih.govresearchgate.net. For some coumarin derivatives, RAF has been identified as a plausible reaction route, particularly in physiological conditions nih.gov. Studies using Density Functional Theory (DFT) have indicated that positions 3, 4, 5, and 7 of certain coumarin structures might be involved in RAF nih.gov. The mechanism's plausibility is often assessed through thermodynamic and kinetic parameters, with specific carbon atoms on the coumarin and attached aromatic rings being identified as reactive sites for adduct formation researchgate.net.

Metal Chelating Properties and Inhibition of Pro-Oxidant Activity (e.g., Haber-Weiss reaction)

Beyond direct radical scavenging, this compound and related coumarins can act as secondary antioxidants by chelating metal ions, thereby preventing them from catalyzing the formation of reactive oxygen species (ROS) through reactions like the Haber-Weiss cycle. The Haber-Weiss reaction involves the interaction of superoxide (B77818) radicals (O2•−) and hydrogen peroxide (H2O2) in the presence of transition metal ions (like Fe2+ or Cu+) to generate highly reactive hydroxyl radicals (•OH) uv.mxresearchgate.net. Studies have shown that this compound (referred to as compound 3) can inhibit copper(II) reduction in aqueous media, thus preventing the catalytic formation of hydroxyl radicals and mitigating oxidative stress nih.gov. This metal-chelating and pro-oxidant inhibition capability adds another layer to its antioxidant defense.

Modulation of Endogenous Antioxidant Systems (e.g., SOD, Catalase)

While not directly detailed for this compound, studies on other coumarin derivatives, such as scopoletin (B1681571) and fraxetin, indicate that coumarins can also enhance endogenous antioxidant defense systems. These effects include the activation of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) mdpi.com. SOD catalyzes the conversion of superoxide radicals to hydrogen peroxide and oxygen, while catalase further breaks down hydrogen peroxide into water and oxygen romj.orgnih.gov. By potentially upregulating these endogenous enzymes, coumarins can bolster the cell's intrinsic capacity to manage oxidative stress mdpi.com. The specific influence of this compound on SOD and catalase activity requires further dedicated investigation, but the precedent set by related compounds suggests this as a potential mechanism.

Enzyme Inhibition Studies

Protease Enzyme Inhibition (e.g., HIV-1 protease, Serine Protease)

Coumarin and isocoumarin (B1212949) derivatives have been identified as effective inhibitors of various serine proteases, enzymes crucial in numerous physiological processes and disease pathogenesis nih.govresearchgate.net. These compounds, particularly those featuring alkyl, aryl ester, amide, thioester, or ketone moieties at the 3-position, alongside an electrophilic chloromethyl group at the 6-position, have demonstrated significant inhibitory capabilities against enzymes such as alpha-chymotrypsin, human leukocyte elastase (HLE), and human thrombin nih.govresearchgate.net.

HIV-1 Protease Inhibition: Coumarin derivatives have been explored for their potential to combat Human Immunodeficiency Virus (HIV) by interfering with different stages of its replication cycle, including protease inhibition nih.govresearchgate.netmdpi.commdpi.com. While specific studies detailing this compound's direct inhibition of HIV-1 protease were not found in the provided snippets, research on related structures, such as 3-phenylcoumarins, has shown their efficacy in inhibiting HIV-1 replication nih.gov. HIV-1 protease is a vital enzyme for viral maturation, and its inhibition is a cornerstone of antiretroviral therapy. Inhibitors typically mimic the substrate transition state, interacting with active site residues like Asp 25 and Asp 25' nih.gov.

Human Cytomegalovirus (HCMV) Protease Inhibition: The HCMV protease is another significant target for antiviral drug development researchgate.netebi.ac.ukrcsb.org. This enzyme is classified as a serine protease and is essential for viral replication and capsid maturation ebi.ac.ukrcsb.org. While 7-amino-4-methylcoumarin (B1665955) has been utilized as a fluorogenic substrate to study HCMV protease activity and inhibition researchgate.net, direct evidence of this compound acting as an HCMV protease inhibitor was not detailed in the available search results. However, research indicates that certain β-lactam derivatives can inhibit HCMV protease through mechanisms involving enzyme hydrolysis and substrate competition acs.org.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes involved in the peroxidation of unsaturated fatty acids, playing a role in plant defense and contributing to various negative effects on human health nih.govnih.gov. Coumarin derivatives have demonstrated effective LOX inhibitory activity, with their potency influenced by electronic properties and specific substituents nih.govresearchgate.netresearchgate.net.

Studies have investigated various coumarin structures for their ability to inhibit lipoxygenase enzymes. For instance, certain 3-hydroxycoumarin (B191489) derivatives have shown significant inhibition of human 15-LOX-1 researchgate.net. Research on 3-arylcoumarins has also identified them as LOX inhibitors, with some compounds exhibiting notable inhibition rates against soybean LOX-3 nih.govresearchgate.net. For example, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was reported to strongly inhibit soybean LOX-3, achieving 96.6% inhibition nih.gov. The presence of a benzoyl ring at the 3-position of the coumarin core has been identified as a key structural feature for enhanced inhibitory activity nih.gov.

Data Table: Lipoxygenase (LOX) Inhibition Activity of Coumarin Derivatives

| Compound/Derivative | Target Enzyme | Inhibition (%) | IC50 Value | Reference |

| 3-hydroxycoumarin derivative | Human 15-LOX-1 | N/A | 9.5 µM | researchgate.net |

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | 96.6% | N/A | nih.gov |

| ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Soybean LOX-3 | 91.0% | N/A | nih.gov |

| 3-(2-pyridyl)coumarins / 3-(3-pyridyl)coumarins | LOX | Not specified | Not specified | unito.it |

Enzyme Kinetics Studies

Enzyme kinetics studies are vital for understanding the interaction mechanisms between compounds and enzymes, including binding affinities, catalytic rates, and inhibition patterns. Research involving coumarin derivatives has explored their kinetic behavior with various enzymes.

Studies have investigated the kinetics of coumarin derivatives with human cytochrome P450 2A13 (CYP2A13), analyzing parameters such as Km (Michaelis constant) and Vmax (maximum velocity) to understand how structural modifications influence interactions with metabolic enzymes tandfonline.com. While direct enzyme kinetic studies specifically on this compound were not extensively detailed, research on the synthesis of 3-methylcoumarins has involved kinetic analyses of reaction pathways, including the determination of rate constants and kinetic parameters for intermediate formations using techniques like variable-temperature NMR researchgate.net.

Antimicrobial Activity Research

Antibacterial Mechanisms

Coumarin derivatives have demonstrated broad-spectrum antibacterial activities against a range of pathogens frontiersin.orgnih.govekb.egjonuns.com. Research efforts are focused on identifying potent antibacterial coumarin structures and elucidating their mechanisms of action.

Coumarin-3-carboxylic acid (3-CCA): Studies on 3-CCA have reported significant in vitro antibacterial activity against plant pathogenic bacteria such as Acidovorax citrulli (Ac), Ralstonia solanacearum, and Xanthomonas axonopodis pv. manihotis frontiersin.orgnih.gov. Inhibition rates for 3-CCA against Ac reached up to 90.45% at a concentration of 100 μg/mL frontiersin.orgnih.gov. While precise molecular mechanisms are under investigation, research on related compounds suggests antibacterial effects may involve cell elongation, disruption of cell division, and inhibition of essential bacterial division proteins like FtsZ frontiersin.org.

Other Coumarin Derivatives: Derivatives such as 3-acetylcoumarin (B160212) and ethyl coumarin-3-carboxylate have shown weak antibacterial activity against Escherichia coli in disc diffusion assays jonuns.com. General studies on 3-substituted coumarins synthesized via microwave irradiation indicate varying degrees of antibacterial activity against E. coli and Staphylococcus aureus jonuns.com.

Data Table: Antibacterial Activity of Coumarin Derivatives

| Compound/Derivative | Target Bacteria | Inhibition Rate (%) / Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| Coumarin-3-carboxylic acid (3-CCA) | Acidovorax citrulli | 90.45% (at 100 μg/mL) | N/A | frontiersin.orgnih.gov |

| Coumarin-3-carboxylic acid (3-CCA) | Ralstonia solanacearum | 84.39% (at 100 μg/mL) | N/A | frontiersin.orgnih.gov |

| 3-acetylcoumarin | Escherichia coli | 1.9-3.6 mm (inhibition zone) | N/A | jonuns.com |

| ethyl coumarin-3-carboxylate | Escherichia coli | 1.9-3.6 mm (inhibition zone) | N/A | jonuns.com |

Antifungal Mechanisms

Coumarin derivatives have been investigated for their antifungal properties against various phytopathogenic fungi and human pathogens ekb.egresearchgate.nethu.edu.joresearchgate.net. The presence of specific substituents on the coumarin nucleus can significantly enhance its inhibitory effect on fungal growth.

Coumarin-3-carboxamides: A series of coumarin-3-carboxamide derivatives have shown potential antifungal activity. Compounds such as 4a, 4d, 4e, and 4f exhibited EC50 values as low as 1.80-2.50 μg/mL against Rhizoctorzia solani, demonstrating more effective control than the standard fungicide Boscalid in some instances researchgate.net. Compounds 4a and 4e also displayed antifungal activity comparable to Boscalid against Botrytis cinerea researchgate.net.

Other Coumarin Derivatives: Derivatives like 3-acetyl coumarin and benzo-4-methyl coumarin have exhibited fungicidal activities against Alternaria solani and Fusarium oxysporum, though generally less potent than standard fungicides ekb.eg. Research indicates that substituents such as 3-acetyl and 3-ethyl carboxylate on the coumarin double bond moiety can enhance antifungal effects against postharvest pathogens hu.edu.jo. Additionally, studies on other coumarin derivatives, such as 6-MCM, suggest mechanisms involving disruption of cell membrane integrity, leading to increased mycelial conductivity and extracellular protein leakage researchgate.net.

Data Table: Antifungal Activity of Coumarin Derivatives

| Compound/Derivative | Target Fungus | EC50 (µg/mL) | Inhibition (%) | Reference |

| Coumarin-3-carboxamide derivative 4a | Rhizoctorzia solani | 1.80 | N/A | researchgate.net |

| Coumarin-3-carboxamide derivative 4d | Rhizoctorzia solani | 2.50 | N/A | researchgate.net |

| Coumarin-3-carboxamide derivative 4e | Rhizoctorzia solani | 2.25 | N/A | researchgate.net |

| Coumarin-3-carboxamide derivative 4f | Rhizoctorzia solani | 2.10 | N/A | researchgate.net |

| 6-MCM | Valsa mali | 185.49 | N/A | researchgate.net |

Antiviral Mechanisms (e.g., HIV replication, Human Cytomegalovirus Protease)

Coumarins and their derivatives are recognized as promising antiviral agents, particularly against HIV nih.govresearchgate.netmdpi.commdpi.com. They can interfere with various stages of the HIV replication cycle, including the inhibition of viral enzymes such as reverse transcriptase, integrase, and protease, as well as influencing cellular factors that regulate viral replication researchgate.netmdpi.commdpi.com.

Mechanisms of Action: Some coumarins inhibit HIV replication by targeting viral enzymes researchgate.netmdpi.com. For instance, specific coumarin derivatives have demonstrated activity against HIV-1 reverse transcriptase and integrase nih.govmdpi.com. Others function by inhibiting essential cellular factors for viral replication, such as transcription factors, or by preventing viral transmission between cells mdpi.com.

Specific Coumarin Derivatives: Research has identified particular coumarin structures with anti-HIV activity. For example, 3-phenylcoumarins have been reported as inhibitors of HIV-1 replication nih.gov. Natural coumarins like aesculetin have shown moderate antiviral activity with EC50 values in the low micromolar range mdpi.com. Hybrid coumarin molecules are also being developed to target multiple mechanisms or overcome drug resistance mdpi.com.

Human Cytomegalovirus (HCMV) Activity: While direct studies detailing this compound's specific antiviral activity against HCMV were not found in the provided snippets, the HCMV protease is a recognized target for antiviral therapies researchgate.netebi.ac.ukrcsb.org. This protease is a serine protease crucial for viral replication ebi.ac.ukrcsb.org. Research has explored various compounds, including β-lactam derivatives, as HCMV protease inhibitors, involving mechanisms of enzyme hydrolysis and substrate competition acs.org.

Based on the comprehensive search conducted, there is a notable lack of specific scientific literature or data directly pertaining to the biological activities of This compound in the provided search results. The retrieved studies primarily focus on coumarin derivatives in general, or on other specific methylcoumarin isomers such as 4-methylcoumarin, 6-methylcoumarin (B191867), and 7-hydroxy-4-methylcoumarin.

These studies explore various aspects of coumarin derivatives, including: